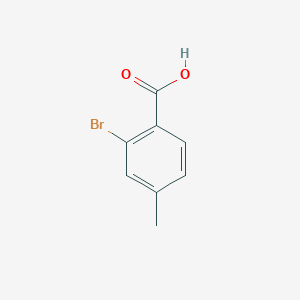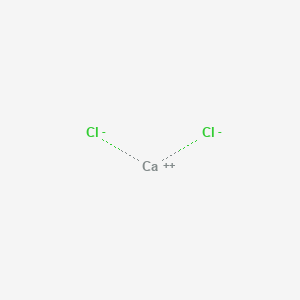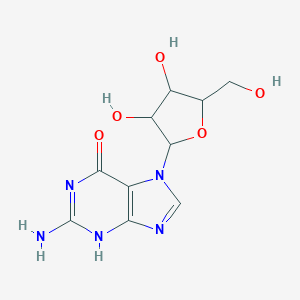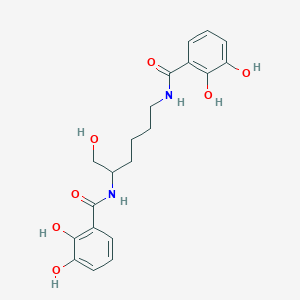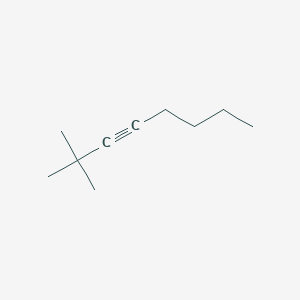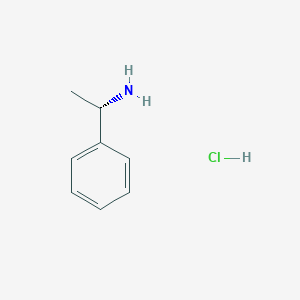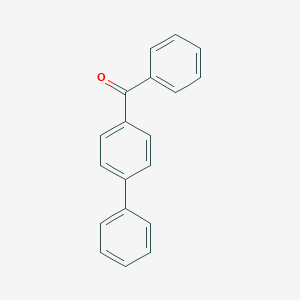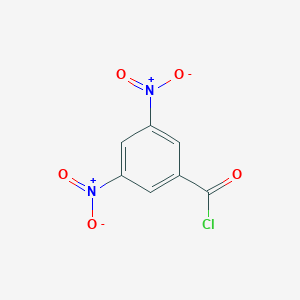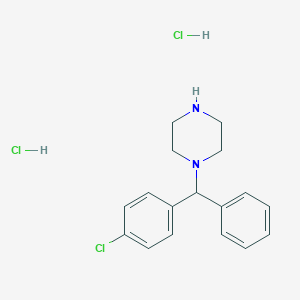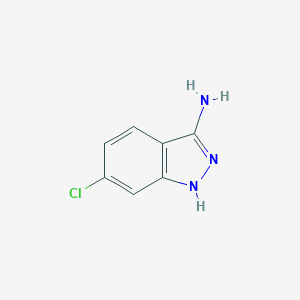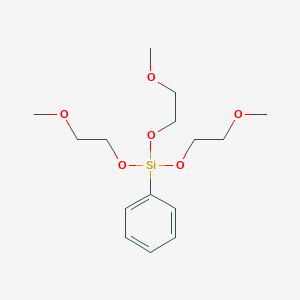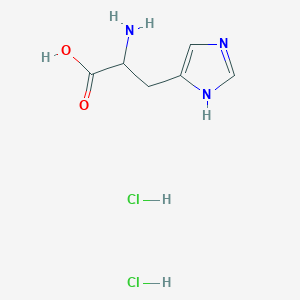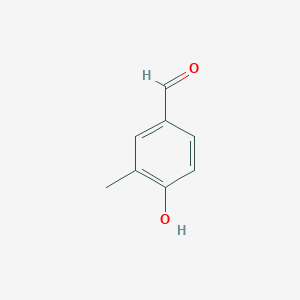
4-Hydroxy-3-methylbenzaldehyde
描述
4-Hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the third position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the Reimer-Tiemann reaction, where ortho-cresol is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . The reaction conditions typically include:
Temperature: 0-5°C initially, then room temperature.
Solvent: Aqueous sodium hydroxide solution.
Catalyst: Chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the Reimer-Tiemann reaction or other catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .
化学反应分析
Types of Reactions
4-Hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxy-3-methylbenzoic acid.
Reduction: Reduction can yield 4-hydroxy-3-methylbenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-Hydroxy-3-methylbenzoic acid.
Reduction: 4-Hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
4-Hydroxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of fragrances, flavors, and dyes.
作用机制
The mechanism by which 4-Hydroxy-3-methylbenzaldehyde exerts its effects involves its redox-active properties. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption is achieved through the inhibition of enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis .
相似化合物的比较
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the methyl group at the third position.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group at the third position instead of a methyl group
Uniqueness
4-Hydroxy-3-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYASSDAXQKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164864 | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-69-3 | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-3-methylbenzaldehyde in the context of organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. It acts as a precursor for synthesizing various compounds, including chalcones, coumarin derivatives, and pyrimidines [, , , ]. These derivatives often exhibit biological activities, making them attractive targets for pharmaceutical and materials science research.
Q2: How is this compound synthesized?
A2: One common method for synthesizing this compound is through the Reimer-Tiemann reaction using ortho-cresol as the starting material [, ]. This reaction involves reacting ortho-cresol with chloroform in the presence of a strong base. The reaction yields this compound, typically obtained as a yellow solid [].
Q3: What are the antibacterial properties of derivatives synthesized from this compound?
A3: Research indicates that chalcone and coumarin derivatives synthesized using this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, a 4-hydroxy-3-methylchalcone demonstrated superior activity against the Gram-positive bacteria Staphylococcus aureus compared to a 4-hydroxy-3-methoxychalcone []. Similarly, a synthesized 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin displayed better antibacterial activity against Escherichia coli and Staphylococcus aureus compared to 3-acetylcoumarin [].
Q4: Has this compound been detected in drinking water?
A4: Yes, this compound has been identified as a non-halogenated aromatic disinfection byproduct (DBP) in chlorinated drinking water []. It forms rapidly during chlorination and acts as an intermediate compound, eventually contributing to the formation of halogenated aromatic DBPs []. This finding highlights the potential for this compound to be present in treated drinking water.
Q5: Are there any known applications of this compound in materials science?
A5: While the provided research focuses primarily on the synthesis and biological activity of derivatives, this compound and its structural analogs are known components in hair dye formulations []. The presence of the aldehyde group allows for reactions with keratin fibers, facilitating color change and enhancing the longevity of the coloration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


